molecular formula C20H28O5 B1236793 Megathyrin A

Megathyrin A

Cat. No.: B1236793
M. Wt: 348.4 g/mol
InChI Key: VPZCKRKZFRCZMX-FINWQXJNSA-N
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Description

Megathyrin A is a diterpenoid compound first isolated in 1994 from the leaves of Isodon megathyrsus (Lamiaceae), a plant native to northwestern China and traditionally used for treating gastrointestinal disorders and inflammation . Key spectroscopic features include a conjugated ketone (IR: 1726, 1647 cm⁻¹; UV: 230.5 nm) and a complex NMR profile revealing tertiary methyls, oxygenated methines, and a hemiacetal carbon . Its absolute configuration was assigned as ent-7α,20-13, a unique skeletal framework among diterpenoids . This compound exhibits significant cytotoxicity, making it a candidate for anticancer research .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2S,5S,8R,9R,11R,15S,18R)-9,15,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-19(24,20(12,15(10)22)16(11)23)8-13(18)17(2,3)7-6-14(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16+,18-,19+,20-/m0/s1

InChI Key

VPZCKRKZFRCZMX-FINWQXJNSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1C[C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)C

Canonical SMILES

CC1(CCC(C23C1CC(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Megathyrin A belongs to the ent-kaurane diterpenoid class, which is abundant in Isodon species. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) [α]D (Solvent) Source Key Functional Groups Bioactivity
This compound C₁₇H₂₂O₄ / C₂₀H₂₈O₅ 290.35 / 348.43 180–182 −21.5° (MeOH) Isodon megathyrsus Ketone, hemiacetal, hydroxyls Cytotoxic
Megathyrin B C₂₀H₃₀O₅ 350.45 224–226 −36° (MeOH) Isodon enanderianus Additional methylene, hydroxyls Not reported
Rabdocoetin B Not specified Isodon megathyrsus Epoxide, conjugated diene Cytotoxic
Rabdocoetin C Not specified Isodon megathyrsus Hydroxyl, ester Cytotoxic
Megistoquinone I C₁₃H₉NO₅ 275.22 Sarcomelicope megistophylla Quinone, methoxy Antibacterial

Key Findings :

Structural Differentiation: this compound and B share a diterpenoid backbone but differ in oxygenation and methylation. Megathyrin B’s higher melting point and optical rotation suggest increased hydrogen bonding and stereochemical complexity compared to this compound . Rabdocoetins B and C, co-isolated with this compound, lack the hemiacetal moiety but exhibit epoxide and ester groups, which may influence their cytotoxicity profiles . Non-Isodon compounds like Megistoquinone I (a benzoquinone derivative) diverge entirely in structure and bioactivity, emphasizing the uniqueness of Isodon diterpenoids .

Bioactivity: this compound and rabdocoetins B–D all demonstrate cytotoxicity, likely due to their ability to disrupt cellular membranes or interfere with mitochondrial function . However, the exact mechanisms and potency remain unquantified in available studies. In contrast, Megistoquinone I’s antibacterial activity stems from its redox-active quinone group, which generates reactive oxygen species .

Sources and Biosynthetic Pathways: this compound and B are exclusive to Isodon species, whereas Megistoquinones are isolated from Sarcomelicope (Rutaceae). This phylogenetic distinction correlates with divergent biosynthetic routes: Isodon compounds derive from ent-kaurene, while Megistoquinones arise from shikimate pathways .

Research Implications and Gaps

  • Structural Clarification : Discrepancies in this compound’s molecular formula (C₁₇H₂₂O₄ vs. C₂₀H₂₈O₅) warrant re-evaluation using modern techniques like X-ray crystallography or high-resolution mass spectrometry .
  • Bioactivity Profiling : Comparative IC₅₀ values for this compound and analogs are lacking, limiting mechanistic insights.
  • Synthetic Studies : Total synthesis of this compound could resolve sourcing challenges and enable structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Megathyrin A
Reactant of Route 2
Megathyrin A

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